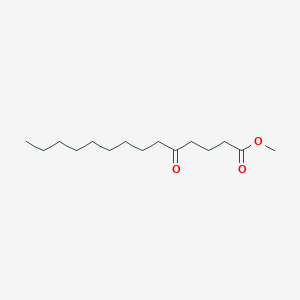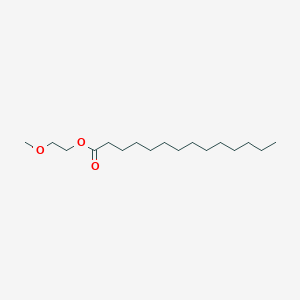
Tetradecanoic acid, 2-methoxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecanoic acid, 2-methoxyethyl ester, also known as methyl palmitate, is a fatty acid ester that can be synthesized from palmitic acid and methanol. This compound has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, cosmetics, and biofuels. In
作用機序
The mechanism of action of tetradecanoic acid, 2-methoxyethyl ester varies depending on its application. In antimicrobial studies, it has been shown to disrupt bacterial cell membranes and inhibit bacterial growth. In anti-inflammatory studies, it has been shown to inhibit the production of inflammatory cytokines. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
Tetradecanoic acid, 2-methoxyethyl ester has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to decrease serum cholesterol levels and improve insulin sensitivity. In human studies, it has been shown to improve skin hydration and elasticity. However, more research is needed to fully understand its effects on human health.
実験室実験の利点と制限
Tetradecanoic acid, 2-methoxyethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its effects can vary depending on the concentration used, making it important to carefully control the dosage in experiments.
将来の方向性
There are several future directions for research on tetradecanoic acid, 2-methoxyethyl ester. In pharmaceuticals, it could be further explored as a potential treatment for various diseases. In cosmetics, its potential as a natural alternative to synthetic emollients could be investigated. In biofuels, its production efficiency and sustainability could be improved. Additionally, its effects on human health could be further studied to fully understand its potential benefits and risks.
Conclusion:
Tetradecanoic acid, 2-methoxyethyl ester is a fatty acid ester that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple and cost-effective, and it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. However, more research is needed to fully understand its effects on human health and to explore its potential applications further.
合成法
Tetradecanoic acid, 2-methoxyethyl ester can be synthesized from palmitic acid and methanol through esterification. The reaction can be catalyzed by acid or base, and the yield can be improved by using azeotropic distillation or molecular sieves. This method is relatively simple and cost-effective, making it a popular choice for industrial production.
科学的研究の応用
Tetradecanoic acid, 2-methoxyethyl ester has been studied for its potential applications in various fields. In pharmaceuticals, it has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In cosmetics, it has been used as an emollient and a skin-conditioning agent. In biofuels, it has been explored as a potential biodiesel feedstock due to its high energy content and low viscosity.
特性
CAS番号 |
110-37-2 |
|---|---|
製品名 |
Tetradecanoic acid, 2-methoxyethyl ester |
分子式 |
C17H34O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
2-methoxyethyl tetradecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(18)20-16-15-19-2/h3-16H2,1-2H3 |
InChIキー |
KVFSSOAOLLIISP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCOC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCOC |
その他のCAS番号 |
110-37-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



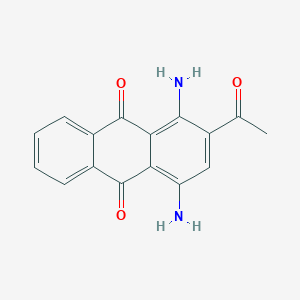
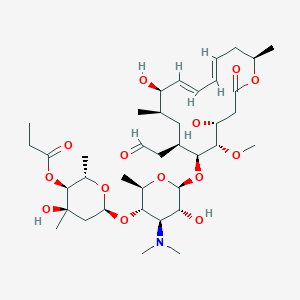
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
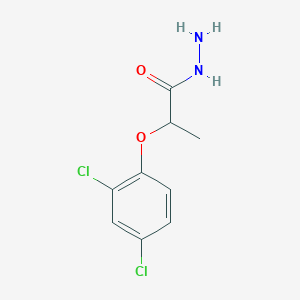
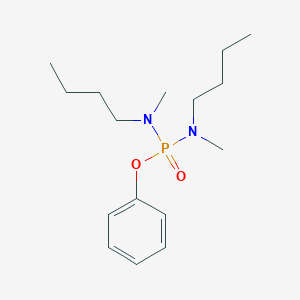
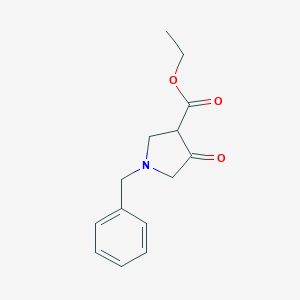
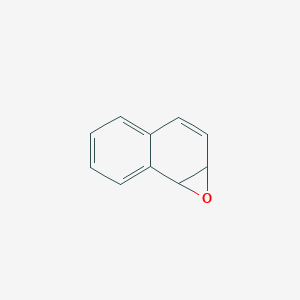
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
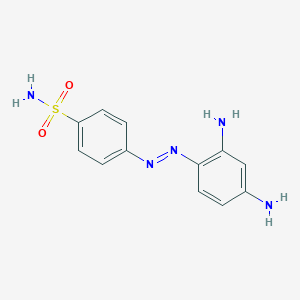
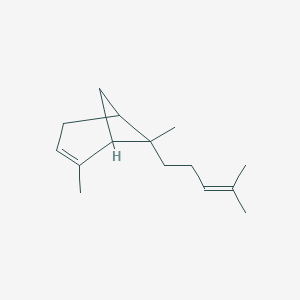
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
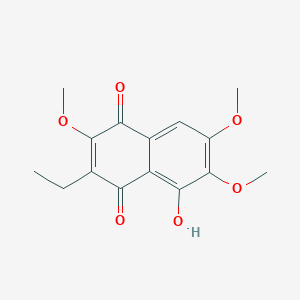
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
